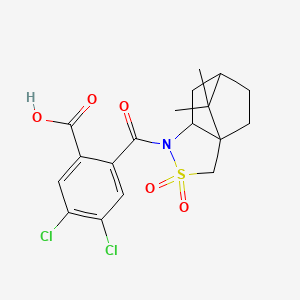

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Overview

Description

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam (CDBCS) is a synthetic compound that has been extensively studied for its potential applications in biochemistry and physiology. It is a derivative of camphor sultam and has been used as a model compound in many scientific studies. CDBCS is a versatile compound with a wide range of applications in both basic and applied research.

Scientific Research Applications

Optical Resolution and Stereochemistry Determination : This compound is used as a chiral probe for optical resolution and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. This is crucial in the study of stereochemistry in organic compounds (Harada, Soutome, Murai, & Uda, 1993).

Asymmetric Synthesis : It is widely used as a chiral auxiliary in asymmetric synthesis. This application spans various reactions such as alkylations, cyclopropanation, reductions, and Diels-Alder reactions, contributing significantly to the stereoselective construction of natural products (Heravi & Zadsirjan, 2014).

Synthesis of Amino Acids : It assists in the efficient asymmetric synthesis of amino acids like alpha-methylcysteine. This process involves stereoselective alkylation and subsequent protection of the amino acid, showcasing its utility in producing specific chiral molecules (Singh, Rao, & Pennington, 2004).

Enantioselective Reactions : The compound is used in enantioselective reactions such as halolactonization to create chiral lactones, important in the synthesis of complex organic molecules with specific stereochemistry (Yokomatsu, Iwasawa, & Shibuya, 1992).

Cyclopropanation of Unsaturated Carboxylic Acids : It has been utilized as a chiral auxiliary in the cyclopropanation of α,β-unsaturated carboxylic acids, facilitating stereoselective synthesis of cyclopropanated products (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Development of Therapeutic Agents : It has been employed in the synthesis of therapeutic agents like (R)-2-Propyloctanoic acid, potentially useful for treating Alzheimer's disease (Hasegawa & Yamamoto, 2000).

Chiral Liquid Chromatography : The compound is used in chiral liquid chromatography-mass spectrometry for the separation and efficient detection of non-UV-active enantiomers and diastereomers, important in pharmaceutical research (Kagan, Chlenov, Greenfield, & Ho, 2006).

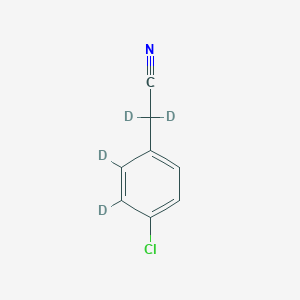

Meta C-H Chlorination : It's used in ligand-promoted ruthenium-catalyzed meta C-H chlorination of arenes, indicating its utility in organic synthesis and catalysis (Fan, Lu, Cheng, & Zhang, 2018).

properties

IUPAC Name |

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659882 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam | |

CAS RN |

193202-37-8 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)